molecular formula C15H13NO2S B1244451 N-Tosylindole CAS No. 31271-90-6

N-Tosylindole

Cat. No. B1244451
CAS RN: 31271-90-6
M. Wt: 271.3 g/mol
InChI Key: JNRRPYFLDADLJW-UHFFFAOYSA-N
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Description

N-Tosylindole is a chemical compound that has been used in various chemical reactions . It’s a part of the heterocyclic nitrogen compounds, which are privileged structures with many applications in the pharmaceutical and nutraceutical industries due to their wide bioactivities .


Synthesis Analysis

N-Tosylindole has been synthesized by reacting isatins with indoles using various routes. The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Base induced 2-position coupling reactions of N-tosylindole with N-(2-iodoethyl)imides and the subsequent cyclizations provide indolylepoxypyrrolooxazole, indolylpyrrolooxazolone and indolyloxazoloisoindolone .


Molecular Structure Analysis

The molecular structure of N-Tosylindole is complex and involves multiple components. It consists of an isatin core bearing two indole moieties .


Chemical Reactions Analysis

N-Tosylindole undergoes various chemical reactions. For instance, base induced 2-position coupling reactions of N-tosylindole with N-(2-iodoethyl)imides and the subsequent cyclizations provide indolylepoxypyrrolooxazole, indolylpyrrolooxazolone and indolyloxazoloisoindolone .


Physical And Chemical Properties Analysis

N-Tosylindole has a molecular formula of C15H13NO2S, an average mass of 271.334 Da, and a mono-isotopic mass of 271.066711 Da . Its density is 1.24±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Functionalized 2-Sulfenylindoles

N-Tosylindole plays a crucial role in the synthesis of functionalized 2-sulfenylindoles . A simple, efficient, and practical sulfenylation at the C2 position of N-tosylindoles under mild conditions was developed . The designed transformation is based on the reaction of N-tosylindoles with BuLi and S-alkyl, and S-aryl phosphorodithioates or thiotosylates to produce 2-sulfenylindoles in moderate to high yields .

Production of Biologically Active Sulfenylindoles

Sulfenylindoles, as important derivatives of indoles, can be frequently found in medicinal and bioorganic chemistry . They were applied in drug discovery and development for the treatment of various diseases . Compounds for the treatment of cancer , HIV , vascular , heart disease , respiratory disorders , and allergies were developed. These compounds were also applied as COX-2 inhibitors in medicinal chemistry and potent inhibitors of tubulin polymerization .

Synthesis of Indolizinoindolone and Related Heterocycles

N-Tosylindole is used in the synthesis of indolizinoindolone, indolylepoxypyrrolooxazole, indolylpyrrolooxazolone and indolyloxazoloisoindolone heterocycles . Base induced 2-position coupling reactions of N-tosylindole with N-(2-iodoethyl)imides and the subsequent cyclizations provide these heterocycles .

Synthesis of Biologically Active Indole Derivatives

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Future Directions

The future directions of N-Tosylindole research could involve exploring various routes and catalysts for its synthesis. The aim would be to improve the yield and efficiency of the synthesis process .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRRPYFLDADLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449788
Record name N-Tosylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tosylindole

CAS RN

31271-90-6
Record name N-Tosylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from toluene-4-sulfonyl chloride and 1H-indole, according to Method A, described above. Yield 91%; mp 60-62° C.; 1H NMR (CDCl3) δ 8.0-8.03 (dd, J=8 Hz, 1H), 7.78 (d, J=7 Hz, 2H), 7.57 (d, J=4 Hz, 1H), 7.52-7.56 (m, 1H), 7.26-7.36 (m, 2H), 7.20-7.23 (d, J=8 Hz, 2H), 6.66-6.68 (dd, J=4 Hz, 1H), 2.30 (s, 3H); 13C NMR (CDCl3) δ 145.4, 135.7, 135.3, 131.2, 130.3, 127.2, 126.8, 124.9, 123.7, 121.8, 113.9, 109.5, 21.9; MS (ES+) m/z 271.93 (M+).
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91%

Synthesis routes and methods II

Procedure details

1-(p-toluenesulphonyl)indole was prepared according to the procedure described in Y. Kikugawa Synthesis 1981, 460-461, by reaction of indole with p-toluenesulphonyl chloride in the presence of potassium hydroxide in dimethoxyethane at ambient temperature for 30 minutes. Yield: 89%.
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Synthesis routes and methods III

Procedure details

To a solution of indole 81 (10 g, 85 mmol) in DMF (50 mL) at 0° C. was added NaH (60% dispersion in mineral oil 4 g) and tosylchloride (24 g, 128 mmol) portionwisely. And the reaction mixture was stirred at room temperature for 2 h. The resulting solution was acidified with 2.0 M HCl, and organic layer was extracted with Et2O. After evaporating the volatile material with reduced pressure, the residue was purified by silica column chromatography to obtain titled compound 82 (19 g, 84%).
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10 g
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4 g
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4 g
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24 g
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84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Tosylindole?

A1: The molecular formula of N-Tosylindole is C15H13NO2S, and its molecular weight is 271.34 g/mol.

Q2: Is there any available spectroscopic data for N-Tosylindole?

A: While the provided research papers do not explicitly list all spectroscopic data, they confirm the structures of synthesized N-Tosylindole derivatives using 1H NMR, IR spectra, and elemental analysis. [, ] For instance, the crystal structure of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde has been reported. []

Q3: Does N-Tosylindole exhibit any catalytic properties?

A3: The provided research focuses on N-Tosylindole as a synthetic building block rather than a catalyst. Its applications primarily revolve around its use as a substrate in diverse organic reactions.

Q4: Has computational chemistry been used to study N-Tosylindole?

A4: The provided research papers do not delve into computational studies like simulations, calculations, or QSAR modeling of N-Tosylindole.

Q5: How does modifying the structure of N-Tosylindole affect its reactivity?

A: The research demonstrates that substituents on the indole ring of N-Tosylindole can significantly impact its reactivity and selectivity in various reactions. For example, the presence and position of allyl, iodo, and acyl groups influence the outcome of palladium-catalyzed reactions, leading to diverse carbazole and cycloocta[b]indole derivatives. [, , ]

Q6: What information is available about the SHE regulations, toxicology, and safety of N-Tosylindole?

A6: The provided research focuses primarily on synthetic applications and does not offer data on SHE regulations, toxicology, or the safety profile of N-Tosylindole.

Q7: Is there any information available on the PK/PD properties, in vitro/in vivo efficacy, and resistance aspects of N-Tosylindole?

A7: The research primarily explores the synthetic utility of N-Tosylindole and its derivatives. Therefore, information regarding PK/PD properties, in vitro/in vivo efficacy, and resistance mechanisms is not provided within these studies.

Q8: What is known about drug delivery, targeting, biomarkers, and diagnostic applications of N-Tosylindole?

A8: The provided research focuses on N-Tosylindole as a synthetic scaffold and does not extend to its applications in drug delivery, targeting, biomarkers, or diagnostics.

Q9: Which analytical methods are used to characterize N-Tosylindole and its derivatives?

A: Researchers commonly utilize 1H NMR, IR spectroscopy, and elemental analysis for the characterization of N-Tosylindole and its synthesized derivatives. [, ]

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